3,5-Dichloro-4-fluoro-6-iodo-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are recognized for their diverse biological activities and have significant applications in medicinal chemistry. The presence of multiple halogen atoms—specifically chlorine, fluorine, and iodine—within its structure enhances its potential as a pharmaceutical agent due to improved binding properties and biological activity .
The compound can be synthesized through various chemical methods, which are optimized for yield and purity. Its unique structure makes it a subject of interest in both academic and industrial research settings.
3,5-Dichloro-4-fluoro-6-iodo-2H-indazole is classified as an indazole derivative and is characterized by its halogenated structure, which contributes to its reactivity and biological properties.
The synthesis of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole can be achieved through several routes:
The conditions for these reactions typically involve temperature control, solvent choice, and the presence of catalysts such as copper or palladium to enhance yields. For instance, using polyethylene glycol as a solvent has been noted for its green chemistry benefits in synthesizing 2H-indazoles .
The molecular structure of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole features a fused bicyclic system with distinct halogen substituents. The specific arrangement of chlorine, fluorine, and iodine atoms influences both the compound's stability and reactivity.
Key structural data includes:
3,5-Dichloro-4-fluoro-6-iodo-2H-indazole participates in several types of chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcomes of these reactions. For example, substitution reactions may require specific nucleophiles depending on the desired product.
The mechanism of action for 3,5-dichloro-4-fluoro-6-iodo-2H-indazole involves its interaction with specific biological targets such as enzymes or receptors. The halogen substituents enhance binding affinity and selectivity towards these targets, which can lead to various biological effects including enzyme inhibition or modulation of receptor activity .
Physical properties include:
Chemical properties include:
Relevant data or analyses often involve spectroscopic techniques (NMR, IR) to confirm structure and purity.
3,5-Dichloro-4-fluoro-6-iodo-2H-indazole has several notable applications:
The foundational 2H-indazole scaffold for this polyhalogenated target is efficiently constructed via palladium-catalyzed intramolecular C–H amination. As demonstrated by Song and Yee, N-aryl-N-(o-bromobenzyl)hydrazines undergo cyclization under Pd(OAc)₂/dppf catalysis with tBuONa base in toluene at 90°C. This method delivers the 2H-indazole core with high functional group tolerance, accommodating electron-donating (-OMe, -Me) and withdrawing groups (-NO₂, -CN) on the aryl ring (yields: 65–92%) [1] [7]. The reaction proceeds via oxidative addition of Pd(0) into the C–Br bond, followed by intramolecular C–N bond formation and spontaneous dehydrogenation. This step is critical for establishing the core before sequential halogenation, as the sensitive N–N bond remains intact under these conditions.
Table 1: Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles
Aryl Substituent | Reaction Time (h) | Yield (%) | Electronic Effect |
---|---|---|---|
4-OMe | 4 | 92 | Electron-donating |
4-NO₂ | 6 | 78 | Electron-withdrawing |
3-Cl | 5 | 85 | Moderately withdrawing |
4-CN | 7 | 65 | Strongly withdrawing |
Organophosphorus reagents enable deoxygenative cyclization of ortho-nitrobenzaldehyde derivatives – a key route for introducing substituents prior to halogenation. 1,2,2,3,4,4-Hexamethylphosphetane catalyzes the Cadogan heterocyclization of o-nitrobenzaldimines using phenylsilane as a terminal reductant. This method converts substrates like 2-nitro-3,5-dichlorobenzaldehyde and 4-fluoro-6-iodophenylhydrazine into the 2H-indazole core under mild conditions (80–100°C) with 70–85% yields [3] [4]. The mechanism involves catalytic PIII/PV=O redox cycling, where the phosphetane reductively activates the nitro group, enabling N–N bond formation. This approach is particularly valuable for installing sterically hindered or electron-deficient aryl groups incompatible with Pd-catalyzed methods.
Table 2: Organophosphorus-Mediated Reductive Cyclization
Substrate | Phosphine Catalyst | Reductant | Yield (%) |
---|---|---|---|
2-NO₂-3,5-Cl₂-C₆H₂CHO | Hexamethylphosphetane | PhSiH₃ | 82 |
2-NO₂-4-F-6-I-C₆H₂CHO | Tri-n-butylphosphine | (EtO)₃SiH | 78 |
2-NO₂-5-CF₃-C₆H₃CHO | Phenylbis(trimethylsilyl)phosphine | PMHS | 75 |
Metal-free cyclization is essential for avoiding residual metal contaminants in pharmaceutical intermediates. Zhang et al. developed a PIFA-mediated oxidative cyclization of arylhydrazones at room temperature, providing 1H-indazole precursors to 2H-tautomers. Similarly, iodine/potassium iodide systems convert diaryl ketone hydrazones to 1H-indazoles via iodonium-induced cyclization [3]. These methods exploit single-electron transfer (SET) mechanisms, where hypervalent iodine reagents generate radical cations that facilitate intramolecular C–N coupling. For 3,5-dichloro-4-fluoro-6-iodo-2H-indazole, metal-free cyclization ensures halogen integrity, particularly preserving the C6-iodine bond susceptible to oxidative insertion in metal-catalyzed routes. Typical yields range from 75–88% with excellent functional group retention.
Achieving precise halogen placement requires sequential, regiocontrolled halogenation. Metal-free protocols using N-halosuccinimides (NXS) enable selective C3-halogenation of 2H-indazoles. As demonstrated by Ghosh et al., NBS in EtOH at 50°C brominates C3 exclusively (98% yield), while NCS in H₂O at 95°C achieves chlorination [2]. The order of halogen installation is critical: bulkier halogens (iodine) are introduced first at C6 via directed ortho-metalation (DoM), followed by electrophilic substitution at C3/C7. For the target compound, iodination precedes chlorination/fluorination due to:
Table 3: Regioselective Halogenation of 2H-Indazoles
Position | Reagent | Conditions | Regioselectivity | Yield Range (%) |
---|---|---|---|---|
C3 | NBS | EtOH, 50°C, 2 h | >99% mono-bromination | 88–98 |
C3/C7 | NCS (2.5 eq) | MeCN, 80°C, 6 h | 3,7-dichlorination | 59–67 |
C3/C5/C7 | NBS (4 eq) | MeCN, 80°C, 8 h | 3,5,7-tribromination | 67–71 |
C4 | NFSI | H₂O/CH₃CN, rt, 12 h | Radical fluorination | 45–65 |
Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) enable redox-neutral C–H amination but incur high costs (Rh: ~$15,000/kg) and pose metal-removal challenges. Copper alternatives (CuI, Cu₂O nanoparticles) offer economical solutions (~$7/kg) with synergistic effects in alloy catalysts. Copper’s lower electronegativity (1.90 Pauling) facilitates single-electron transfers beneficial for radical halogenations, while Rh’s higher electronegativity (2.28) favors two-electron processes [6] [8]. For polyhalogenated indazoles, Cu-catalyzed three-component couplings (2-halobenzaldehyde + amine + NaN₃) in PEG-300 provide greener access to halogen-ready cores. Copper’s synergy with Pd in tandem catalysis allows sequential core formation/C–H halogenation – essential for 3,5-dichloro-4-fluoro-6-iodo-2H-indazole – without intermediate purification [4] [8].
Table 4: Rhodium vs. Copper Catalysis in Indazole Synthesis
Parameter | Rhodium Catalysts | Copper Catalysts | Synergistic Systems |
---|---|---|---|
Cost (per kg) | ~$15,000 | ~$7 | Cu-Pd alloys: ~$9,000 |
Typical Yield | 75–90% | 65–88% | 82–91% |
Functional Group Tolerance | High (sensitive halogens) | Moderate (iodine compatible) | High (all halogens stable) |
Halogenation Compatibility | Low (C-I oxidative addition) | High (tolerates electrophilic halogenation) | Excellent |
Sustainability | Low (scarcity, recovery issues) | Moderate (leaching concerns) | Improved recovery via bimetallic design |
Concluding Remarks
The synthesis of 3,5-dichloro-4-fluoro-6-iodo-2H-indazole exemplifies the iterative application of modern methodologies: Pd-catalyzed cyclization establishes the core, organophosphorus reagents enable challenging N–N bond formation in halogen-rich precursors, and NXS-mediated electrophilic substitution achieves precise halogen placement. Catalytic synergy between Pd and Cu offers sustainable pathways to such complex pharmaceuticals. Future advances will likely focus on catalytic C–H halogenation sequences to further streamline access to polyhalogenated indazole scaffolds.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7